4-(4,5-dimethyl-1H-imidazol-2-yl)-3-fluoroaniline
CAS No.:
Cat. No.: VC18242453
Molecular Formula: C11H12FN3
Molecular Weight: 205.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12FN3 |
|---|---|
| Molecular Weight | 205.23 g/mol |
| IUPAC Name | 4-(4,5-dimethyl-1H-imidazol-2-yl)-3-fluoroaniline |
| Standard InChI | InChI=1S/C11H12FN3/c1-6-7(2)15-11(14-6)9-4-3-8(13)5-10(9)12/h3-5H,13H2,1-2H3,(H,14,15) |
| Standard InChI Key | IKGMLBLKKDRLMH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(N1)C2=C(C=C(C=C2)N)F)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-(4,5-dimethyl-1H-imidazol-2-yl)-3-fluoroaniline, delineates its structure: a fluoro-substituted aniline moiety linked to a 4,5-dimethylimidazole ring. The imidazole core is a five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, while the methyl groups occupy positions 4 and 5. The fluorine atom is para to the amino group on the benzene ring, influencing electronic distribution and potential binding interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.23 g/mol |
| IUPAC Name | 4-(4,5-dimethyl-1H-imidazol-2-yl)-3-fluoroaniline |
| InChI Key | IKGMLBLKKDRLMH-UHFFFAOYSA-N |
| CAS Number | 1247925-87-6 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-(4,5-dimethyl-1H-imidazol-2-yl)-3-fluoroaniline involves multi-step organic reactions, typically beginning with the formation of the imidazole ring. A common approach utilizes:
-
Condensation Reactions: Coupling 4,5-dimethylimidazole with a fluorinated aniline precursor under acidic or basic conditions.
-
Cross-Coupling Catalysis: Palladium-mediated reactions (e.g., Suzuki-Miyaura) to attach the imidazole moiety to the fluoroaniline backbone.
Optimization Parameters
Key variables affecting yield and purity include:
-
Temperature: Maintained between 60–100°C to balance reaction kinetics and side-product formation.
-
Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
-
Catalyst Loading: Palladium catalysts (e.g., Pd(PPh₃)₄) at 1–5 mol% optimize coupling efficiency.
Table 2: Representative Synthesis Conditions
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 4,5-Dimethylimidazole + 3-Fluoroaniline | H₂SO₄, 80°C, 12 h | 65–70 |
| 2 | Intermediate + Pd Catalyst | DMF, 100°C, N₂ atmosphere | 75–80 |
Industrial-scale production often employs continuous flow reactors, which improve heat transfer and scalability while adhering to green chemistry principles.
Physicochemical and Spectroscopic Properties
Electronic Effects
The electron-withdrawing fluorine atom inductively deactivates the benzene ring, directing electrophilic substitution to the meta position relative to the amino group. Concurrently, the methyl groups on the imidazole ring donate electron density, enhancing the aromatic system’s stability .
Spectroscopic Characterization
-
¹H NMR: Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 2.2 ppm (methyl groups).
-
¹³C NMR: Signals at δ 155 ppm (C-F), δ 120–140 ppm (imidazole carbons).
-
IR Spectroscopy: Stretching vibrations at 3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N) .
Research Gaps and Future Directions
Mechanistic Studies
-
Target Identification: High-throughput screening to map interactions with biological targets (e.g., receptors, enzymes).
-
In Vivo Toxicology: Assessing pharmacokinetics and organ-specific toxicity in model organisms.
Synthetic Innovation
-
Photocatalysis: Leveraging visible-light-mediated reactions for greener synthesis.
-
Biocatalytic Routes: Engineered enzymes for stereoselective imidazole functionalization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume